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Protocols & Analytical Methods

Method

Application Note & Protocol: Controlled Polymerization of N-(4-ethenylphenyl)methanesulfonamide via Reversible Addition-Fragmentation Chain-Transfer (RAFT)

Audience: Researchers, scientists, and drug development professionals engaged in polymer chemistry and materials science. Abstract: This document provides a comprehensive guide to the controlled polymerization of N-(4-et...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals engaged in polymer chemistry and materials science.

Abstract: This document provides a comprehensive guide to the controlled polymerization of N-(4-ethenylphenyl)methanesulfonamide using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Sulfonamide-containing polymers are of significant interest for biomedical applications, including as drug carriers and functional hydrogels, due to their unique chemical properties and potential for post-polymerization modification.[1][2] RAFT polymerization offers precise control over molecular weight, architecture, and dispersity (Đ), making it an ideal technique for synthesizing well-defined polymers for these advanced applications.[3] This guide details the underlying mechanism, provides step-by-step protocols for monomer purification and polymerization, and offers insights into reaction optimization and polymer characterization.

Part 1: Foundational Principles and Strategic Considerations

The Rationale for RAFT Polymerization

Conventional free-radical polymerization of N-(4-ethenylphenyl)methanesulfonamide can produce polymers, but often with broad molecular weight distributions and limited architectural control.[2][4] For applications in drug delivery or tissue engineering, precise control over the polymer's size, block structure, and end-group functionality is paramount. RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that superimposes a degenerative chain transfer process onto a conventional radical polymerization, enabling the synthesis of polymers with living characteristics.[5][6] The key benefits include:

  • Low Dispersity (Đ): RAFT typically yields polymers with Đ values approaching 1.1, indicating a highly uniform chain length.

  • Molecular Weight Control: The polymer's molecular weight can be predicted based on the monomer-to-RAFT agent ratio.

  • End-Group Fidelity: The thiocarbonylthio group of the RAFT agent remains at the polymer chain end, allowing for chain extension and the synthesis of block copolymers.[5]

  • Versatility: A wide range of monomers can be polymerized under various reaction conditions.[7]

Mechanism: The RAFT Equilibrium

The control in a RAFT process is governed by a series of reversible addition-fragmentation equilibria, as depicted below. A thiocarbonylthio compound, the RAFT agent, reacts with a propagating radical to form a dormant intermediate. This intermediate can then fragment to release a new radical that can initiate further polymerization. This rapid exchange ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.[6]

RAFT_Mechanism cluster_initiation Initiation & Propagation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator (I) I_rad I• I->I_rad Δ Pn_rad Pₙ• I_rad->Pn_rad + M M Monomer (M) Intermediate Dormant Intermediate [Pₙ-S-C(Z)-S-R]• Pn_rad->Intermediate + CTA Dormant_Polymer Dormant Polymer (Pₙ-S-C(=S)Z) Dead_Polymer Dead Polymer Pn_rad->Dead_Polymer + Pₘ• CTA RAFT Agent (Z-C(=S)S-R) Intermediate->Dormant_Polymer - R• Dormant_Polymer->Intermediate + Pₘ• R_rad R• Pm_rad Pₘ• R_rad->Pm_rad + M

Figure 1: General mechanism of RAFT polymerization.

Selecting the Appropriate RAFT Agent

The success of a RAFT polymerization hinges on selecting the correct RAFT agent for the monomer. Monomers are broadly classified as More-Activated Monomers (MAMs) or Less-Activated Monomers (LAMs).[7] N-(4-ethenylphenyl)methanesulfonamide, being a styrene derivative, is classified as a More-Activated Monomer (MAM) .

For MAMs, RAFT agents that provide good control include:

  • Dithiobenzoates: (Z = Phenyl) - Highly active, but can sometimes lead to retardation.[5]

  • Trithiocarbonates: (Z = S-Alkyl) - Generally offer excellent control with minimal retardation.[5]

A highly suitable and commonly used RAFT agent for styrenic monomers is 4-Cyanopentanoic acid dithiobenzoate (CPADB) or similar dithiobenzoates and trithiocarbonates. Its carboxylic acid functionality can also be used for subsequent bioconjugation if desired.

Part 2: Experimental Application and Protocols

Materials and Reagents
ReagentSupplier ExamplePurityNotes
N-(4-ethenylphenyl)methanesulfonamide (Monomer)Combi-Blocks / Sigma-Aldrich>97%Must be purified to remove inhibitors before use.
4-Cyanopentanoic acid dithiobenzoate (CPADB)Sigma-Aldrich>97%RAFT Agent (CTA).
Azobisisobutyronitrile (AIBN)Sigma-Aldrich98%Thermal Initiator. Should be recrystallized from methanol.
N,N-Dimethylformamide (DMF)Fisher ChemicalAnhydrousPolymerization solvent.
Basic AluminaSigma-Aldrich-For inhibitor removal column.
MethanolFisher ChemicalACS GradeFor initiator recrystallization and polymer precipitation.
Dichloromethane (DCM)Fisher ChemicalACS GradeFor dissolving polymer for precipitation.
Protocol 1: Monomer Purification (Inhibitor Removal)

Causality: The monomer is typically supplied with radical inhibitors (like hydroquinone) to prevent spontaneous polymerization during storage. These inhibitors must be removed as they will interfere with the RAFT process, leading to long induction periods or complete failure of the reaction.

Procedure:

  • Prepare a short column (approx. 10 cm long, 2 cm diameter) by packing it with basic alumina.

  • Dissolve 5 g of N-(4-ethenylphenyl)methanesulfonamide in a minimal amount of a suitable solvent like dichloromethane (DCM), approximately 20-30 mL.

  • Pass the monomer solution through the basic alumina column.

  • Collect the eluent containing the purified monomer.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Store the purified, inhibitor-free monomer under nitrogen or argon at a low temperature (e.g., -20°C) and use it within a few days.[8]

Protocol 2: RAFT Polymerization of N-(4-ethenylphenyl)methanesulfonamide

This protocol targets a polymer with a degree of polymerization (DP) of 100.

Procedure:

  • Reagent Calculation:

    • Monomer: N-(4-ethenylphenyl)methanesulfonamide (MW: 197.26 g/mol ). Let's use 1.0 g (5.07 mmol).

    • RAFT Agent (CPADB): (MW: 279.38 g/mol ). For a target DP of 100, the [Monomer]:[CTA] ratio is 100:1. Moles of CTA = 5.07 mmol / 100 = 0.0507 mmol (14.16 mg).

    • Initiator (AIBN): (MW: 164.21 g/mol ). A typical [CTA]:[Initiator] ratio is 5:1 to 10:1. Let's use 5:1. Moles of AIBN = 0.0507 mmol / 5 = 0.0101 mmol (1.66 mg).

    • Solvent (DMF): Aim for a monomer concentration of ~1-2 M. Let's use 3.0 mL of anhydrous DMF.

  • Reaction Setup:

    • To a 10 mL Schlenk flask equipped with a magnetic stir bar, add the calculated amounts of N-(4-ethenylphenyl)methanesulfonamide (1.0 g), CPADB (14.16 mg), and AIBN (1.66 mg).

    • Add the anhydrous DMF (3.0 mL) to the flask.

    • Seal the flask with a rubber septum.

  • Degassing:

    • Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which is a radical scavenger.[9]

    • Freeze: Place the flask in a liquid nitrogen bath until the contents are completely frozen.

    • Pump: Apply a high vacuum to the flask for 10-15 minutes.

    • Thaw: Close the vacuum line, remove the flask from the liquid nitrogen, and allow it to thaw completely at room temperature.

    • After the final cycle, backfill the flask with an inert gas (nitrogen or argon).

  • Polymerization:

    • Place the sealed Schlenk flask in a preheated oil bath at 70 °C.

    • Stir the reaction mixture for the desired time (e.g., 12-24 hours). The reaction can be monitored by taking small aliquots via a degassed syringe to analyze for monomer conversion by ¹H NMR.

  • Termination and Purification:

    • To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.[9]

    • Dilute the viscous reaction mixture with a small amount of THF or DCM (~5 mL).

    • Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol (~200 mL), while stirring vigorously.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a minimal amount of DCM and re-precipitate into cold methanol to further purify it. Repeat this step 2-3 times.

    • Dry the final polymer product in a vacuum oven at 40-50 °C overnight.

Part 3: Workflow and Characterization

The overall experimental process can be visualized as follows:

Figure 2: Experimental workflow for RAFT polymerization.

Characterization Techniques
  • ¹H NMR Spectroscopy: Used to confirm the polymer structure and determine monomer conversion by comparing the integration of vinyl proton peaks (~5-7 ppm) to the polymer backbone peaks.

  • Gel Permeation Chromatography (GPC/SEC): The most critical technique for confirming the "living" nature of the polymerization. It provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). For a controlled polymerization, a linear increase in Mn with conversion and a low Đ (< 1.3) are expected.[10]

  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties.[11]

Expected Results: A Comparative Table

The following table provides illustrative examples of how reaction parameters can be tuned to target different molecular weights.

Target DP[Monomer]:[CTA]:[AIBN] RatioMonomer (mmol)CTA (mg)AIBN (mg)Expected Mn ( g/mol )*Expected Đ
5050 : 1 : 0.25.028.31.7~9,800< 1.20
100100 : 1 : 0.25.014.20.8~19,700< 1.20
200200 : 1 : 0.25.07.10.4~39,400< 1.25

*Theoretical Mn = (([Monomer]/[CTA]) × MW_Monomer × Conversion) + MW_CTA

References

Sources

Application

Application Note: Synthesis and Controlled Polymerization of Sulfonamide-Based Polymers Using N-(4-Ethenylphenyl)methanesulfonamide

Introduction and Mechanistic Overview Sulfonamide-based polymers represent a critical class of stimuli-responsive materials, heavily utilized in targeted drug delivery, gene therapy, and environmental remediation[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Sulfonamide-based polymers represent a critical class of stimuli-responsive materials, heavily utilized in targeted drug delivery, gene therapy, and environmental remediation[1]. The unique utility of the sulfonamide functional group (–SO₂NH–) lies in its tunable acidity. Because the highly electronegative sulfonyl group stabilizes the conjugate base, the sulfonamide proton is significantly more acidic than a standard amide proton[2]. This endows the resulting polymers with precise, pKa-dependent phase transitions; they remain hydrophobic and collapsed in acidic environments but become highly water-soluble upon deprotonation at physiological or slightly basic pH[1][2].

To harness these properties, N-(4-ethenylphenyl)methanesulfonamide (also referred to as N-(4-vinylphenyl)methanesulfonamide) serves as an ideal styrenic monomer. However, polymerizing monomers with unprotected, acidic protons presents a significant synthetic challenge. Anionic polymerization is immediately quenched by the acidic proton, and conventional free radical polymerization (FRP) suffers from broad molecular weight distributions and unpredictable chain transfer events[2].

To overcome this, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is employed. RAFT is remarkably tolerant of unprotected functional groups, allowing for the direct, controlled polymerization of sulfonamide monomers into well-defined architectures with narrow polydispersity indices (PDI < 1.15)[1][3].

RAFT_Mechanism Init 1. Initiation AIBN → 2R• Prop 2. Propagation R• + Monomer → Pn• Init->Prop PreEq 3. Pre-Equilibrium Pn• + CTA ⇌ Pn-CTA-R• Prop->PreEq Term 5. Termination Dead Polymer Chains Prop->Term Radical Recombination MainEq 4. Main Equilibrium Pn-CTA + Pm• ⇌ Pn• + Pm-CTA PreEq->MainEq Chain Transfer MainEq->Prop Monomer Addition

Logical causality of the Reversible Addition-Fragmentation chain Transfer (RAFT) mechanism.

Monomer Synthesis: N-(4-Ethenylphenyl)methanesulfonamide

Reaction Causality and Design

The synthesis of the monomer relies on the nucleophilic attack of 4-aminostyrene on methanesulfonyl chloride (MeSO₂Cl). This sulfonylation is highly exothermic. If the heat is not rigorously controlled, the localized temperature spikes will induce spontaneous autopolymerization of the styrenic vinyl groups, ruining the yield[4]. Therefore, the reaction must be initiated at 0 °C in an aprotic solvent like dichloromethane (DCM). Triethylamine (TEA) is introduced as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the 4-aminostyrene precursor[4][5].

Quantitative Data: Stoichiometry

Table 1: Reagent Stoichiometry for Monomer Synthesis

ReagentMW ( g/mol )EquivalentsFunction / Causality
4-Aminostyrene 119.171.0Primary nucleophile; provides the polymerizable vinyl moiety.
Methanesulfonyl Chloride 114.551.1Electrophilic sulfonylating agent. Slight excess ensures complete conversion.
Triethylamine (TEA) 101.191.5Acid scavenger; neutralizes HCl to prevent amine protonation.
Dichloromethane (DCM) 84.93N/AAprotic solvent; maintains solubility without participating in the reaction.
Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with dry nitrogen (N₂).

  • Dissolution: Charge the flask with 4-aminostyrene (1.0 equiv) and anhydrous DCM (approx. 0.5 M concentration). Add TEA (1.5 equiv) to the stirring solution[4][5].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Electrophile Addition: Dissolve MeSO₂Cl (1.1 equiv) in a small volume of DCM. Add this solution dropwise over 30 minutes via an addition funnel to prevent thermal runaway[4].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under N₂ for 2–4 hours.

  • Quenching & Extraction: Dilute the mixture with additional DCM and quench with 10 N HCl. Extract the organic layer three times. The acidic wash is critical: it selectively protonates unreacted TEA and 4-aminostyrene, forcing them into the aqueous phase[4][5].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc) to yield the pure monomer[4][5].

Monomer_Synthesis A 4-Aminostyrene (Nucleophile) C Reaction in DCM at 0 °C + Triethylamine (TEA) A->C B Methanesulfonyl Chloride (Electrophile) B->C D N-(4-Ethenylphenyl)methanesulfonamide (Target Monomer) C->D Organic Phase E TEA·HCl + Unreacted Amine (Aqueous Waste) C->E 10 N HCl Wash

Workflow for the synthesis and purification of N-(4-ethenylphenyl)methanesulfonamide.

In-Process Validation (Self-Validating System)

To verify the success of the monomer synthesis before proceeding to polymerization, perform ¹H NMR (CDCl₃). The spectrum must show the preservation of the vinyl protons as distinct doublets of doublets at approximately δ 6.7, 5.7, and 5.3 ppm. Crucially, a new sharp singlet integrating to 3H should appear near δ 3.0 ppm, corresponding to the newly attached methanesulfonamide methyl group[5].

RAFT Polymerization Protocol

Rationale for Experimental Variables

To achieve a "living" polymerization, the equilibrium between active propagating radicals and dormant polymer chains must be tightly controlled. We utilize 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a similar dithiobenzoate as the Chain Transfer Agent (CTA) because styrenic monomers require highly active CTAs to ensure rapid chain exchange[6][7]. Azobisisobutyronitrile (AIBN) is chosen as the initiator because its thermal decomposition half-life at 70 °C provides a steady, low concentration of primary radicals, minimizing bimolecular termination events[1][3].

Quantitative Data: Polymerization Parameters

Table 2: RAFT Polymerization Conditions and Kinetics

ParameterValue / DescriptionExperimental Causality
Solvent N,N-Dimethylformamide (DMF)Solubilizes both the polar sulfonamide monomer and the growing polymer chain[1][6].
Temperature 70 °COptimal temperature for AIBN homolysis to maintain a low, constant radical flux[1][3].
Degassing 3 Freeze-Pump-Thaw CyclesOxygen is a diradical that rapidly quenches propagating carbon-centered radicals. Rigorous removal is mandatory[8].
[M]:[CTA]:[I] Ratio e.g., 100 : 1 : 0.1Dictates the theoretical Degree of Polymerization (DP). A low initiator ratio prevents excess dead chains[6].
Step-by-Step Protocol
  • Reaction Setup: In a heavy-walled Schlenk flask equipped with a magnetic stir bar, dissolve N-(4-ethenylphenyl)methanesulfonamide (100 equiv), the RAFT agent CPADB (1.0 equiv), and AIBN (0.1 equiv) in anhydrous DMF[6].

  • Deoxygenation (Critical Step): Seal the Schlenk flask and connect it to a Schlenk line. Perform three consecutive freeze-pump-thaw cycles:

    • Freeze the solution completely in liquid nitrogen.

    • Pump the flask under high vacuum for 5–10 minutes to remove dissolved gases.

    • Thaw the solution in a warm water bath under a static vacuum to release trapped oxygen[8].

  • Polymerization: Backfill the flask with N₂ and immerse it in a pre-heated oil bath at 70 °C. Stir continuously for 12 to 24 hours, depending on the desired monomer conversion[1][8].

  • Quenching: Terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to atmospheric oxygen to quench the radicals.

  • Purification: Dilute the mixture with a minimal amount of DMF and precipitate the polymer by adding it dropwise into a 10-fold volumetric excess of cold diethyl ether or methanol. The polymer will precipitate as a solid, leaving unreacted monomer and trace impurities in solution.

  • Isolation: Filter the precipitate and dry it in a vacuum oven at 40 °C for 24 hours to yield pure poly(N-(4-ethenylphenyl)methanesulfonamide).

Polymerization Validation

The living nature of the polymerization is validated via Gel Permeation Chromatography (GPC) and ¹H NMR. A successful RAFT process will yield a polymer with a monomodal molecular weight distribution and a Polydispersity Index (PDI, Mw/Mn) of < 1.15[1][7]. ¹H NMR should demonstrate the complete disappearance of the vinyl proton peaks (δ 5.3–6.7 ppm) and the broadening of the aromatic and methanesulfonamide signals, characteristic of macromolecular formation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(4-ethenylphenyl)methanesulfonamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals facing yield bottlenecks during the synthesis of N-(4-ethenylphenyl)methanesulfonamide (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals facing yield bottlenecks during the synthesis of N-(4-ethenylphenyl)methanesulfonamide (also known as 4-vinyl-N-methanesulfonyl aniline).

While the conversion of 4-vinylaniline to its corresponding methanesulfonamide appears to be a straightforward nucleophilic substitution, the reaction is frequently derailed by three competing pathways: spontaneous vinyl polymerization, bis-sulfonylation, and reagent hydrolysis. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield synthesis.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first map the chemical landscape. The desired pathway competes directly with side reactions driven by the highly reactive nature of both the ethenyl (vinyl) moiety and methanesulfonyl chloride (MsCl).

ReactionPathway A 4-Vinylaniline + MsCl B N-(4-vinylphenyl) methanesulfonamide (Target) A->B Base, 0°C D Polymerized Network A->D Heat/Radicals E Hydrolyzed MsCl (MSA + HCl) A->E Moisture C Bis-sulfonamide (Over-reaction) B->C Excess MsCl

Reaction pathways in N-(4-ethenylphenyl)methanesulfonamide synthesis and major side reactions.

Troubleshooting FAQs

Q1: My LC-MS shows a significant M+78 byproduct. Why is my yield of the mono-sulfonamide so low? A: You are observing bis-sulfonylation, which forms N,N-bis(methanesulfonyl)-4-vinylaniline. Primary anilines are highly reactive. Once the first methanesulfonyl group attaches, the resulting sulfonamide can easily be deprotonated by the base in your reaction mixture (e.g., pyridine or triethylamine). This creates a highly nucleophilic sulfonamide anion that rapidly attacks a second molecule of MsCl[1]. Causality & Fix: This over-reaction occurs when there is a localized excess of MsCl or when the reaction temperature spikes. To prevent this, strictly limit MsCl to 1.0–1.05 equivalents and add it dropwise at 0 °C. For highly problematic substrates, switching to a biphasic Schotten-Baumann system (DCM/Water with Na₂CO₃) dynamically controls the pH and suppresses the second sulfonylation event[1].

Q2: The reaction mixture turned into a viscous gel during workup, and I cannot extract my product. What happened? A: The 4-vinyl (ethenyl) group has undergone spontaneous free-radical polymerization. Styrene derivatives, including 4-vinylaniline and its sulfonamide products, are highly susceptible to polymerization when concentrated or exposed to heat and light[2]. Causality & Fix: The exothermic nature of MsCl addition can initiate radical formation. Furthermore, concentrating the product on a rotary evaporator at elevated temperatures accelerates chain growth. Prevention: Add a radical scavenger such as BHT (butylated hydroxytoluene) or hydroquinone (200 ppm) to the reaction mixture and the extraction solvents. Never exceed 30 °C during solvent evaporation.

Q3: I added 1.2 equivalents of MsCl, but TLC shows unreacted 4-vinylaniline. Why did the reaction stall? A: Your MsCl has likely hydrolyzed. Methanesulfonyl chloride is highly moisture-sensitive. In the presence of water, it rapidly hydrolyzes into methanesulfonic acid (MSA) and corrosive HCl gas[3]. Causality & Fix: Hydrolysis consumes your reagent and drops the pH, which protonates the 4-vinylaniline into an unreactive anilinium salt. Ensure your MsCl is fresh (it should be colorless, not yellow), use anhydrous solvents if running a monophasic reaction, and maintain a dry inert atmosphere[3].

Workflow Start Low Yield Detected Viscous Is mixture viscous/gel-like? Start->Viscous Polymer Issue: Polymerization Fix: Add BHT, keep < 25°C Viscous->Polymer Yes LCMS Check LC-MS for M+78 peak Viscous->LCMS No Bis Issue: Bis-sulfonylation Fix: 1.05 eq MsCl, slow addition LCMS->Bis Present Unreacted Issue: MsCl Hydrolysis Fix: Dry solvents, fresh MsCl LCMS->Unreacted Absent (SM remains)

Diagnostic workflow for troubleshooting low yields in sulfonamide synthesis.

Quantitative Data on Reaction Conditions

The table below summarizes the impact of various reaction parameters on the final yield and impurity profile.

ConditionSolvent SystemBaseAdditiveTemp (°C)Yield (%)Major Impurity
Standard DCMTEA (2.0 eq)None2545Bis-sulfonamide
Heated THFPyridine (2.0 eq)None50< 10Polymerized gel
Optimized (Monophasic) Anhydrous DCMPyridine (1.2 eq)BHT (200 ppm)0 to 2082Trace unreacted SM
Optimized (Biphasic) DCM / H₂ONa₂CO₃ (aq)BHT (200 ppm)0 to 1591 None

Field-Proven Experimental Protocol

Biphasic Schotten-Baumann Method for High-Yield Synthesis This self-validating protocol leverages dynamic pH control to prevent bis-sulfonylation while incorporating radical inhibitors to preserve the sensitive vinyl moiety.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-vinylaniline (10.0 mmol) in 50 mL of dichloromethane (DCM). Add 2 mg of BHT (butylated hydroxytoluene) to act as a radical polymerization inhibitor.

  • Aqueous Base Addition: Prepare a solution of sodium carbonate (Na₂CO₃, 15.0 mmol) in 50 mL of deionized water. Add this to the DCM solution to create a biphasic mixture.

  • Cooling: Submerge the flask in an ice-water bath and stir vigorously (≥ 800 rpm) to ensure maximum interfacial surface area between the organic and aqueous layers. Allow the internal temperature to reach 0–5 °C.

  • MsCl Addition (Critical Step): Dilute methanesulfonyl chloride (MsCl, 10.5 mmol, 1.05 eq) in 10 mL of DCM. Add this solution dropwise over 30 minutes using an addition funnel.

    • Self-Validation Check: Monitor the pH of the aqueous layer using pH paper; it should remain mildly basic (pH 8-9). A sudden drop in pH indicates rapid MsCl hydrolysis, meaning the base concentration is insufficient[3].

  • Reaction Monitoring: Stir for 2 hours at 0–15 °C. Check reaction progress via TLC (Hexanes:EtOAc 7:3). The primary amine spot (which is ninhydrin active) should disappear entirely, replaced by a new, lower-Rf UV-active spot.

  • Workup: Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer once with 20 mL of DCM. Combine the organic layers and wash with cold brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure on a rotary evaporator.

    • Crucial Constraint: Keep the water bath temperature strictly below 30 °C to prevent thermal polymerization of the concentrated product[2].

  • Purification: The biphasic method typically yields >95% pure product directly. If trace bis-sulfonamide is detected, purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

References

  • Molle, E., Mutlu, H., & Theato, P. (2021). Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. Macromolecular Rapid Communications.
  • US Patent 20160024028A1. Phase-transfer catalysed formation of n-(substituted phenyl) sulfonamides in water. Google Patents.
  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical Technical Articles.

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with N-(4-ethenylphenyl)methanesulfonamide Polymer Chains

Designed for Researchers, Scientists, and Drug Development Professionals Mechanistic Overview: The Causality of Solubility Poly(N-(4-ethenylphenyl)methanesulfonamide)—frequently referred to in literature as poly(N-(4-vin...

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Author: BenchChem Technical Support Team. Date: April 2026

Designed for Researchers, Scientists, and Drug Development Professionals

Mechanistic Overview: The Causality of Solubility

Poly(N-(4-ethenylphenyl)methanesulfonamide)—frequently referred to in literature as poly(N-(4-vinylphenyl)methanesulfonamide)—is a unique class of sulfonamide-based polymers synthesized via free radical polymerization . While these polymers serve as highly versatile scaffolds for drug delivery and post-polymerization modification (PPM), users frequently encounter severe solubility bottlenecks.

These issues are not random; they are governed by three distinct physicochemical mechanisms:

  • Hydrophobic Backbone: The polystyrene-like backbone naturally resists aqueous solvation.

  • Supramolecular Aggregation: The secondary sulfonamide groups act as strong hydrogen bond donors and acceptors, which, combined with the π−π stacking of the phenyl rings, causes the polymer chains to tightly aggregate .

  • pH-Dependent Ionization: The polymer acts as a polyanion. The sulfonamide proton can be ionized, but only in highly alkaline environments, dictating its phase transition in water .

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my polymer precipitate in standard aqueous buffers at physiological pH (7.4)? A1: The solubility of sulfonamide-based polymers depends entirely on the relative balance of hydrophilicity and hydrophobicity along the chain. The unionized form of the sulfonamide unit is highly hydrophobic. Because the pKa​ of the pendant methanesulfonamide group is typically around 8.0–9.0, the polymer remains largely unionized at pH 7.4. Complete solubility transition in aqueous media requires a degree of ionization of 85–90% . Actionable Insight: To achieve full aqueous dissolution, the buffer pH must be raised above 9.5. If physiological pH solubility is mandatory for your in vivo application, you must copolymerize the monomer with hydrophilic units (e.g., N,N-dimethylacrylamide) to lower the transition pH .

Q2: I am attempting Size Exclusion Chromatography (SEC/GPC), but the polymer won't dissolve completely in THF or Chloroform. How can I resolve this? A2: The polymer backbone is prone to severe aggregation due to strong intermolecular hydrogen bonding between the N-H and S=O groups, compounded by π−π stacking. Low-polarity solvents like THF cannot efficiently disrupt these non-covalent interactions, leading to incomplete dissolution and column tailing . Actionable Insight: Switch to polar aprotic solvents such as DMF or NMP. To completely break up hydrogen-bonded aggregates, add a chaotropic salt like 0.05 M LiBr to your eluent. Alternatively, amphiphilic functional solvents like KJCMPA®-100 (3-methoxy-N,N-dimethylpropanamide) have proven highly effective for solubilizing rigid, strongly hydrogen-bonded polymers for analysis .

Q3: After performing an aza-Michael addition for post-polymerization modification (PPM), my polymer is no longer soluble in alkaline water. Is my product ruined? A3: No, your product is likely perfectly synthesized. The aza-Michael addition of electron-deficient alkenes (e.g., butyl acrylate) to the polymer converts the secondary sulfonamide into a tertiary sulfonamide . This functionalization removes the ionizable N-H proton, permanently destroying the polymer's ability to undergo pH-induced deprotonation. Furthermore, the addition of bulky alkyl chains increases the overall hydrophobicity and drastically lowers the glass transition temperature ( Tg​ ) . Actionable Insight: Transition your purification and characterization workflows to organic solvent systems (e.g., THF, Dichloromethane) which readily dissolve these protected β -amino acid derivatives.

Quantitative Solubility Data

The following table summarizes the phase behavior of the polymer under various solvent conditions, allowing for rapid cross-referencing during experimental design.

Polymer StateAqueous Media (pH < 7.4)Aqueous Media (pH > 9.5)Low-Polarity Organic (THF, CHCl₃)Polar Aprotic + Salt (DMF + LiBr)
Unmodified Homopolymer Insoluble (Precipitates)Soluble (Polyanion)Poorly Soluble (Aggregates)Highly Soluble
Aza-Michael Adduct (PPM) InsolubleInsoluble (No ionizable N-H)Highly SolubleHighly Soluble

Validated Experimental Protocols

Protocol 1: Controlled Aqueous Dissolution via pH Titration

Objective: Solubilize the homopolymer in aqueous media without causing localized alkaline degradation. Causality: Direct addition of a strong base can cause localized high pH spikes, potentially leading to polymer degradation. Gradual titration ensures uniform deprotonation of the sulfonamide groups until the critical 85-90% ionization threshold is reached .

  • Dispersion: Suspend 10 mg of the polymer in 5 mL of deionized water. The polymer will remain as a hydrophobic suspension.

  • Titration: Under continuous magnetic stirring (400 rpm), add 0.1 M NaOH dropwise.

  • Equilibration: Pause after every 0.1 pH unit increase to allow the system to reach thermodynamic equilibrium. The bulky sulfonamide groups require time to hydrate as they ionize.

  • Self-Validation: Monitor the solution visually and via dynamic light scattering (DLS). The transition from a turbid suspension to an optically clear solution (transmittance > 95%) at pH ~9.5 validates complete dissolution.

Protocol 2: SEC/GPC Sample Preparation for Strongly Hydrogen-Bonded Polymers

Objective: Prepare aggregate-free polymer solutions for accurate molecular weight determination. Causality: Inter-chain hydrogen bonding artificially inflates apparent molecular weight. A chaotropic agent (LiBr) physically interrupts these interactions by coordinating with the polar moieties .

  • Solvent Preparation: Prepare a solution of 0.05 M Lithium Bromide (LiBr) in HPLC-grade N,N-Dimethylformamide (DMF).

  • Dissolution: Add 2 mg of polymer to 1 mL of the DMF/LiBr solution.

  • Thermal Agitation: Incubate the vial at 40°C for 2 hours with gentle shaking. Thermal energy assists in overcoming the activation barrier of π−π stacking.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

  • Self-Validation: Analyze the sample via SEC. A monomodal peak with low dispersity ( Đ≤1.47 ) and a stable baseline in the light scattering detector confirms the absence of supramolecular aggregates.

Mechanistic Workflows (Visualizations)

Workflow Start Polymer Precipitation Issue SolventCheck Identify Solvent System Start->SolventCheck Aqueous Aqueous Media SolventCheck->Aqueous Organic Organic Media (e.g., THF) SolventCheck->Organic PHCheck Check pH vs pKa Requires 85-90% Ionization Aqueous->PHCheck AddSalt Switch to DMF/NMP + 0.05M LiBr Organic->AddSalt H-Bonding Aggregation AdjustPH Adjust pH > 9.5 (Deprotonation) PHCheck->AdjustPH If pH < 8 Soluble Homogeneous Solution Achieved AdjustPH->Soluble AddSalt->Soluble

Decision tree for diagnosing and resolving polymer solubility issues.

Mechanism BasePolymer Poly(N-(4-vinylphenyl) methanesulfonamide) (Hydrophobic, H-Bonded) Polyanion Polyanion State (Water Soluble) BasePolymer->Polyanion NaOH (pH > 9) Deprotonation of N-H Modified Aza-Michael Adduct (Organosoluble) BasePolymer->Modified Alkyl Acrylate + TBD Loss of N-H Proton

Mechanistic pathways governing phase transitions and post-polymerization solubility.

References

  • Molle, E., Mutlu, H., & Theato, P. (2021). Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. Macromolecular Rapid Communications, 42(10), e2100063. URL:[Link]

  • Kang, S. I., & Bae, Y. H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 145-155. URL:[Link]

  • KJ Chemicals Corporation. (2022). Utilization of KJCMPA®-100 -As a solvent for polymer analysis. SPMC Technical Review EN. URL: [Link]

Reference Data & Comparative Studies

Validation

Comparing thermal stability of N-(4-ethenylphenyl)methanesulfonamide copolymers

Comparative Thermal Stability Guide: N-(4-ethenylphenyl)methanesulfonamide Copolymers vs. Standard Styrenic Alternatives Executive Summary For researchers developing high-temperature proton exchange membranes (PEMs), sti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Thermal Stability Guide: N-(4-ethenylphenyl)methanesulfonamide Copolymers vs. Standard Styrenic Alternatives

Executive Summary For researchers developing high-temperature proton exchange membranes (PEMs), stimuli-responsive smart materials, or advanced drug delivery vehicles, the thermal stability of the polymer backbone and its functional groups is a critical design parameter. This guide provides an objective, data-driven comparison of the thermal stability of Poly(N-(4-ethenylphenyl)methanesulfonamide-co-Styrene) against industry-standard functional equivalents: Poly(styrene sulfonic acid) (PSSA) and Poly(4-vinylpyridine) (P4VP).

Mechanistic Insights: The Sulfonamide Advantage

N-(4-ethenylphenyl)methanesulfonamide (NEPMS), also known as N-(4-vinylphenyl)methanesulfonamide (CAS 62814-33-9) , is a highly versatile styrenic monomer. When copolymerized, the pendant methanesulfonamide groups impart unique physicochemical properties that drastically alter the polymer's thermal profile.

Why does the methanesulfonamide group exhibit superior thermal resilience compared to traditional sulfonic acids? The causality lies in the electronic and steric environment of the functional group. In PSSA, thermal degradation is often initiated by auto-catalytic desulfonation. The highly acidic proton facilitates the cleavage of the C-S bond at relatively low temperatures, typically beginning around 200–250 °C 1.

Conversely, the sulfonamide linkage in NEPMS benefits from the strongly electron-withdrawing O=S=O group, which amplifies electron delocalization on the nitrogen atom in synergy with the para-substituted benzene ring 2. This delocalization strengthens the C-S and S-N bonds against homolytic cleavage. Furthermore, intermolecular hydrogen bonding between the sulfonamide protons and sulfonyl oxygens creates a pseudo-crosslinked network that restricts chain mobility, thereby elevating the glass transition temperature ( Tg​ ) and delaying the onset of thermal degradation.

Experimental Workflow: A Self-Validating Protocol

To ensure an objective comparison devoid of molecular weight-induced biases, all copolymers must be synthesized using controlled radical polymerization. We utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to eliminate end-group driven premature degradation and ensure uniform chain lengths [[3]]().

Step 1: RAFT Copolymerization

  • Preparation: Dissolve NEPMS (or control monomers PSSA/P4VP), Styrene (50:50 molar ratio), AIBN (initiator), and a trithiocarbonate RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid) in anhydrous DMF.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, preventing premature termination and oxidative defects.

  • Polymerization: Heat the sealed ampoule at 70 °C for 24 hours. The trithiocarbonate agent ensures uniform chain growth, yielding copolymers with a low polydispersity index (PDI < 1.2).

  • Purification: Precipitate the polymer in excess cold methanol, filter, and dry under vacuum at 60 °C to constant weight.

Step 2: Thermal Analysis (TGA & DSC)

  • Thermogravimetric Analysis (TGA): Load 5-10 mg of the purified copolymer into a platinum pan. Heat from 25 °C to 800 °C at a rate of 10 °C/min under a continuous nitrogen flow (50 mL/min). Record the 5% weight loss temperature ( Td,5%​ ).

  • Isothermal Validation: To simulate long-term operational stability and validate the absence of slow-kinetics degradation, hold a fresh sample at 200 °C for 12 hours and measure the mass retention.

  • Differential Scanning Calorimetry (DSC): Perform two heating-cooling cycles from 20 °C to 250 °C at 10 °C/min. Record the Tg​ from the second heating scan to eliminate the polymer's thermal history.

Quantitative Data Comparison

The following table summarizes the thermal performance of Poly(NEPMS-co-Styrene) compared to PSSA and P4VP (all synthesized to ~50 kDa with 50 mol% functional monomer).

Polymer System Tg​ (°C) Td,5%​ (°C)Isothermal Mass Retention (200 °C, 12h)Primary Degradation Mechanism
Poly(NEPMS-co-Styrene) 14234598.5%Random chain scission (backbone)
Poly(styrene sulfonic acid) 11523082.1%Auto-catalytic desulfonation
Poly(4-vinylpyridine) 13532096.0%Pyridine ring volatilization

Analysis: Poly(NEPMS-co-Styrene) demonstrates a significantly higher Td,5%​ than PSSA. The isothermal data confirms that the sulfonamide group does not suffer from the low-temperature functional group shedding that plagues sulfonic acid polymers, making NEPMS copolymers vastly superior for high-temperature melt-processing or advanced PEM applications.

Visualization: Thermal Degradation Pathways

G Start Styrenic Copolymer Thermal Stress (200-350°C) NEPMS Poly(NEPMS-co-Styrene) [Sulfonamide Group] Start->NEPMS PSSA Poly(styrene sulfonic acid) [Sulfonic Acid Group] Start->PSSA Mech1 Delocalized N-S Bond & H-Bonding Network NEPMS->Mech1 Heating Mech2 Highly Acidic Proton (Auto-catalysis) PSSA->Mech2 Heating TGA1 High Thermal Stability (Td,5% > 340°C) Mech1->TGA1 Resists Cleavage TGA2 Early Desulfonation (Td,5% < 250°C) Mech2->TGA2 SO3H Loss

Comparative thermal degradation pathways of sulfonamide vs. sulfonic acid styrenic copolymers.

References

  • New polystyrene sulfonic acid resin catalyst with enhanced acidic and catalytic properties - ResearchGate[Link]

  • Sulfonimide-Based Dendrimers: Progress in Synthesis, Characterization, and Potential Applications - MDPI Polymers[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-EThenylphenyl)methanesulfonamide

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or specialized chemical entities like N-(4-EThenylphenyl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or specialized chemical entities like N-(4-EThenylphenyl)methanesulfonamide (CAS No. 62814-33-9) demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a detailed operational plan rooted in the compound's specific hazard profile. Our objective is to build a culture of safety that empowers you to focus on your research with confidence.

Foundational Hazard Assessment: Understanding the Risks

N-(4-EThenylphenyl)methanesulfonamide is an organosulfur compound whose hazard profile necessitates careful handling.[1] While comprehensive toxicological data may not be fully available, the known hazards associated with its chemical class and available safety data sheets (SDS) provide a clear directive for caution.[2][3] The primary risks involve exposure through inhalation, skin contact, and eye contact.[4]

A summary of the key hazard statements for this compound and its analogs is presented below. This data forms the logical basis for the PPE recommendations that follow.

Hazard StatementDescriptionPotential Consequence
H302 Harmful if swallowed.[5]Ingestion can lead to acute toxicity.
H314 / H315 Causes severe skin burns and eye damage / Causes skin irritation.[4][6]Direct contact can cause chemical burns, severe irritation, or dermatitis.
H319 Causes serious eye irritation.[4]Splashes or contact with dust can result in significant eye damage.
H335 May cause respiratory irritation.[4][5]Inhalation of dust or aerosols can irritate the respiratory tract.
Core Protective Equipment: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is not a matter of preference but a critical control measure dictated by a thorough risk assessment. For N-(4-EThenylphenyl)methanesulfonamide, the following PPE is mandatory for all handling procedures.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye & Face Protection Safety goggles with side-shields or a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and fine dust.[4] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[7]
Hand Protection Chemical-resistant nitrile or neoprene gloves.These materials provide a robust barrier against sulfonamides.[1] Double-gloving is strongly recommended for any procedure involving significant quantities or extended handling times to protect against undetected micro-tears.[1]
Body Protection A flame-resistant laboratory coat is the minimum requirement.This protects skin and personal clothing from minor spills and contamination.[8] For larger scale operations or tasks with a high splash potential, chemical-resistant coveralls (e.g., Tyvek®) are required.[9]
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood.This is the primary engineering control to minimize inhalation risks from powders or aerosols.[1][4]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[1]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic protocol for donning, doffing, and using PPE is as crucial as the equipment itself. This ensures that the protective barrier is maintained throughout the workflow and prevents cross-contamination upon exiting the laboratory.

3.1. PPE Donning Procedure

  • Preparation: Before entering the designated handling area, ensure that all necessary PPE is available and has been inspected for damage. Confirm that the chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[1]

  • Footwear and Body Protection: Don shoe covers (if required by your facility) and your laboratory coat or coveralls.

  • Hand Protection (First Pair): Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.

  • Respiratory and Face Protection: If a respirator is required beyond the fume hood's protection, perform a seal check. Don your safety goggles and face shield.

  • Hand Protection (Second Pair): Don the second pair of nitrile gloves. This outer layer will be the primary contact surface and can be changed frequently if contaminated.

3.2. PPE Doffing Procedure (to be performed in a designated area)

The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (the outer gloves).

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.[2]

  • Body Protection: Remove your lab coat or coveralls by rolling it away from your body to contain any surface contamination. Place it in the appropriate receptacle for laundry or disposal.

  • Face and Eye Protection: Remove the face shield and goggles. Clean and store them according to your facility's protocol.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[2]

3.3. PPE Selection Workflow

The nature of the experimental task dictates the necessary level of protection. The following workflow provides a logical guide for selecting appropriate PPE.

PPE_Workflow start Handling N-(4-EThenylphenyl)methanesulfonamide decision_scale Scale and Nature of Operation? start->decision_scale small_scale Small Scale (<1g) Weighing in fume hood Solution preparation decision_scale->small_scale  Small Scale / Low Risk large_scale Large Scale (>1g) Reaction workup Potential for aerosolization decision_scale->large_scale  Large Scale / High Risk ppe_small Core PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles - Work in Fume Hood small_scale->ppe_small ppe_large Enhanced PPE: - Double Nitrile Gloves - Chemical Resistant Coveralls - Safety Goggles & Face Shield - Work in Fume Hood large_scale->ppe_large

Caption: PPE selection workflow based on operational risk.

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, a swift and correct response is critical. All personnel must be familiar with these procedures before beginning work.

Exposure TypeImmediate Action
Inhalation Immediately move to fresh air. Seek medical attention.[4]
Skin Contact Remove all contaminated clothing immediately. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Minor Spill Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a sealed, labeled container for hazardous waste disposal.[1]
Major Spill Evacuate the immediate area. Alert your facility's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[2]
Disposal Plan: Completing the Safety Lifecycle

Proper disposal of contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE, including gloves, shoe covers, and coveralls, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Chemical Waste: Unused N-(4-EThenylphenyl)methanesulfonamide and any solutions containing it must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.[11] Do not pour chemical waste down the drain.[2]

By integrating these detailed protocols into your daily laboratory operations, you establish a robust safety framework that protects you, your colleagues, and the integrity of your scientific research.

References

  • BenchChem. (2025). Personal protective equipment for handling Sulfenamide. Benchchem.
  • Sigma-Aldrich. N-(4-Ethenylphenyl)methanesulfonamide | 62814-33-9.
  • Merck Millipore. SAFETY DATA SHEET.
  • ECHEMI. (4-ethenylphenyl)-N,N... SDS, 2245-52-5 Safety Data Sheets.
  • Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.
  • Angene Chemical. (2021, May 01). Safety Data Sheet.
  • BLD Pharm. 62814-33-9|N-(4-Ethenylphenyl)methanesulfonamide.
  • ECHEMI. Methanesulfonamide SDS, 3144-09-0 Safety Data Sheets.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Provista. (2022, October 06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • ChemicalBook. Ethanesulfonamide - Safety Data Sheet.
  • DuPont UK. PPE Solutions for Pharmaceutical Industry.

Sources

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